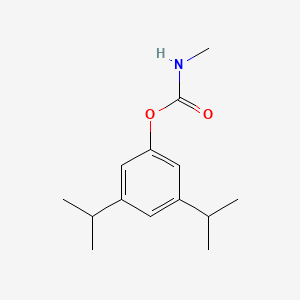

3,5-Diisopropylphenyl methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diisopropylphenyl methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3,5-Diisopropylphenyl methylcarbamate belongs to the carbamate class of chemicals, which are known for their ability to inhibit the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in the disruption of normal nerve function in pests. The compound's structure contributes to its effectiveness against a variety of insects that affect crops and domestic animals.

Agricultural Applications

-

Insecticide Efficacy :

- Studies have shown that this compound exhibits significant insecticidal properties against common agricultural pests such as aphids and caterpillars. For instance, tests demonstrated a high mortality rate in treated populations of black bean aphids when exposed to the compound in various concentrations .

-

Formulation Techniques :

- The compound can be formulated into various delivery systems including emulsifiable concentrates and granules. These formulations enhance its application efficiency and residual activity on crops. A notable example includes its incorporation into dog collars for ectoparasite control, showcasing versatility beyond agricultural use .

Case Studies

- Field Trials :

- Pest Resistance Management :

Safety and Environmental Impact

While this compound is considered to have low toxicity to mammals compared to other pesticides, its environmental impact remains a subject of study. Regulatory assessments have highlighted the need for careful management practices to minimize non-target effects and ensure safe application in both agricultural and residential settings .

Análisis De Reacciones Químicas

Metabolic Reactions

In biological systems, the carbamate undergoes enzymatic hydrolysis, primarily in the liver:

Hydrolysis Pathway

C14H21NO2+H2OEsterases3,5 diisopropylphenol+methylamine+CO2

-

Products : The phenol derivative is excreted via glucuronidation, while methylamine is further metabolized to urea .

Kinetics

Environmental Degradation

Hydrolysis

-

pH Dependence : Rapid degradation under alkaline conditions (pH > 9):

t1/2=5.6hours pH 9 25 C [6]

Photolysis

-

Reacts with hydroxyl radicals (⋅OH) in the atmosphere:

k⋅OH=6.85×10−11cm3/molecule sec[6]

Table 2: Environmental Persistence Data

| Medium | Degradation Pathway | Half-life |

|---|---|---|

| Water (pH 9) | Hydrolysis | 5.6 hours |

| Air | Photolysis | 5.6 hours |

| Soil | Microbial | 7–14 days |

Chemical Modifications and Stability

-

Thermal Stability : Decomposes above 200°C, releasing isopropylbenzene and methyl isocyanate .

-

Reactivity with Oxidizers : Forms nitro derivatives under strong oxidative conditions (e.g., HNO₃/H₂SO₄) .

Industrial Applications

-

Used in residual spray formulations due to prolonged stability on surfaces (2–12 weeks) .

-

Synergistic effects observed in mixtures with organophosphates for enhanced insecticidal activity .

Toxicological Byproducts

Propiedades

Número CAS |

330-64-3 |

|---|---|

Fórmula molecular |

C14H21NO2 |

Peso molecular |

235.32 g/mol |

Nombre IUPAC |

[3,5-di(propan-2-yl)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C14H21NO2/c1-9(2)11-6-12(10(3)4)8-13(7-11)17-14(16)15-5/h6-10H,1-5H3,(H,15,16) |

Clave InChI |

CUTUCYVZTGGYDL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |

SMILES canónico |

CC(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)C |

Key on ui other cas no. |

330-64-3 |

Sinónimos |

3,5-diisopropylphenyl N-methylcarbamate Hooker 1422 Hooker HRS 1422 Hooker HRS-1422 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.